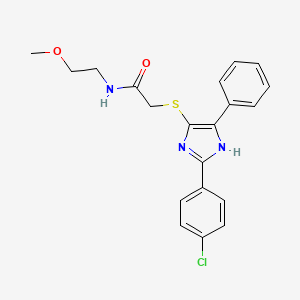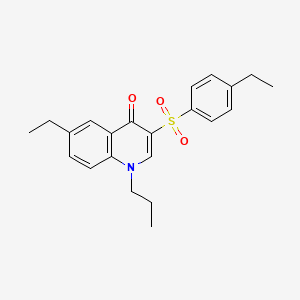
6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one, also known as EPPQ, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in research. EPPQ belongs to the quinoline family and has a unique chemical structure that makes it a promising candidate for various scientific studies.
Scientific Research Applications
6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been found to have potential applications in various scientific studies, including cancer research, neuroscience, and infectious diseases. In cancer research, 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been found to modulate the activity of ion channels and receptors, which could have implications for the treatment of neurological disorders. In infectious diseases, 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been shown to inhibit the growth of certain bacteria and viruses.
Mechanism of Action
The exact mechanism of action of 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is still being studied, but it is believed to involve the modulation of ion channels and receptors. 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been shown to bind to the voltage-gated potassium channel Kv1.3, which is involved in the activation of T cells. By blocking this channel, 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one can inhibit the proliferation of T cells, which could have implications for the treatment of autoimmune diseases and transplant rejection.
Biochemical and Physiological Effects:
6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been found to have various biochemical and physiological effects in different studies. In cancer cells, 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been shown to induce apoptosis by activating caspases and disrupting mitochondrial function. In neuroblastoma cells, 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. In T cells, 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one has been shown to inhibit proliferation by blocking the Kv1.3 channel.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one in lab experiments is its unique chemical structure, which makes it a promising candidate for various scientific studies. 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is also relatively easy to synthesize and purify, which makes it more accessible than other compounds. However, one of the limitations of using 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one is its potential toxicity, which could affect the results of experiments if not properly controlled.
Future Directions
There are several future directions for research involving 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one. One area of interest is the development of 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one analogs with improved efficacy and reduced toxicity. Another area of interest is the study of 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one's effects on other ion channels and receptors, which could have implications for the treatment of various diseases. Additionally, more research is needed to fully understand the mechanism of action of 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one and its potential applications in different fields of research.
Synthesis Methods
The synthesis of 6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one involves several steps, including the reaction of 4-ethylbenzenesulfonyl chloride with 6-ethylquinoline-3-carbaldehyde, followed by the reaction of the resulting product with propylamine. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
properties
IUPAC Name |
6-ethyl-3-(4-ethylphenyl)sulfonyl-1-propylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-4-13-23-15-21(22(24)19-14-17(6-3)9-12-20(19)23)27(25,26)18-10-7-16(5-2)8-11-18/h7-12,14-15H,4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTCAUJMKIZFAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)CC)S(=O)(=O)C3=CC=C(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-3-((4-ethylphenyl)sulfonyl)-1-propylquinolin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-phenylbutanamide](/img/structure/B2577139.png)
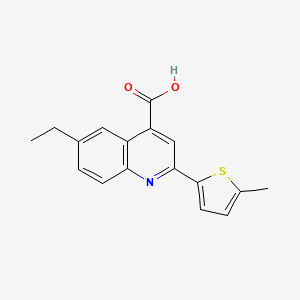
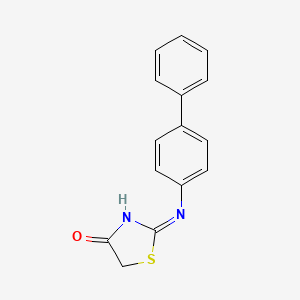
![7-(3-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2577144.png)

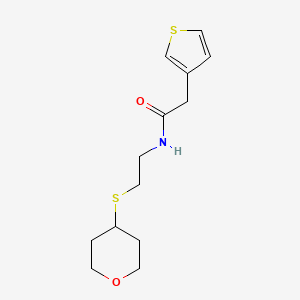
![7-[3-(4,6-Dimethylpyrimidin-2-ylthio)propyl]-8-[4-(2-furylcarbonyl)piperazinyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2577147.png)
![N-(3-chloro-4-methoxyphenyl)-2-[1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2577148.png)
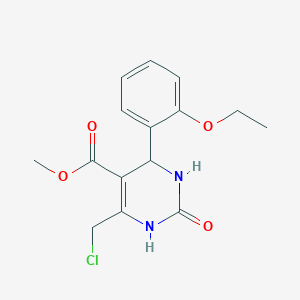
![2-acetamido-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2577150.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2577155.png)

